

Application Notes and Protocols for Labeling Proteins with Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanine7.5 carboxylic

Cat. No.: B12377982

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Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye valued for its applications in in-vivo imaging, fluorescence microscopy, and other fluorescence-based assays. Its emission spectrum in the NIR range allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for labeling proteins and antibodies for preclinical research and diagnostic development. This document provides a detailed protocol for the covalent labeling of proteins with **Cyanine7.5 carboxylic** acid using the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

The labeling strategy involves a two-step process. First, the carboxylic acid group of Cyanine7.5 is activated with EDC and sulfo-NHS to form a semi-stable sulfo-NHS ester. This activated dye is then reacted with primary amines (the ϵ -amino group of lysine residues and the N-terminal α -amino group) on the surface of the target protein to form a stable amide bond.

Data Presentation

The following tables summarize the key quantitative data and spectral properties relevant to the protein labeling protocol with **Cyanine7.5 carboxylic** acid.

Table 1: Spectral Properties of Cyanine7.5

| Property | Value |
|---|--|
| Maximum Excitation Wavelength (λ_{max}) | ~788 nm[1][2] |
| Maximum Emission Wavelength (λ_{em}) | ~808 nm[1][2] |
| Molar Extinction Coefficient (ϵ) at λ_{max} | 223,000 $\text{cm}^{-1}\text{M}^{-1}$ [1][3] |
| Correction Factor (CF280)† | ~0.09[4] |

†Correction factor is used to adjust the absorbance at 280 nm for the dye's contribution. This value is for sulfo-Cyanine7.5 NHS ester and is used here as an approximation.

Table 2: Recommended Reaction Conditions for Protein Labeling

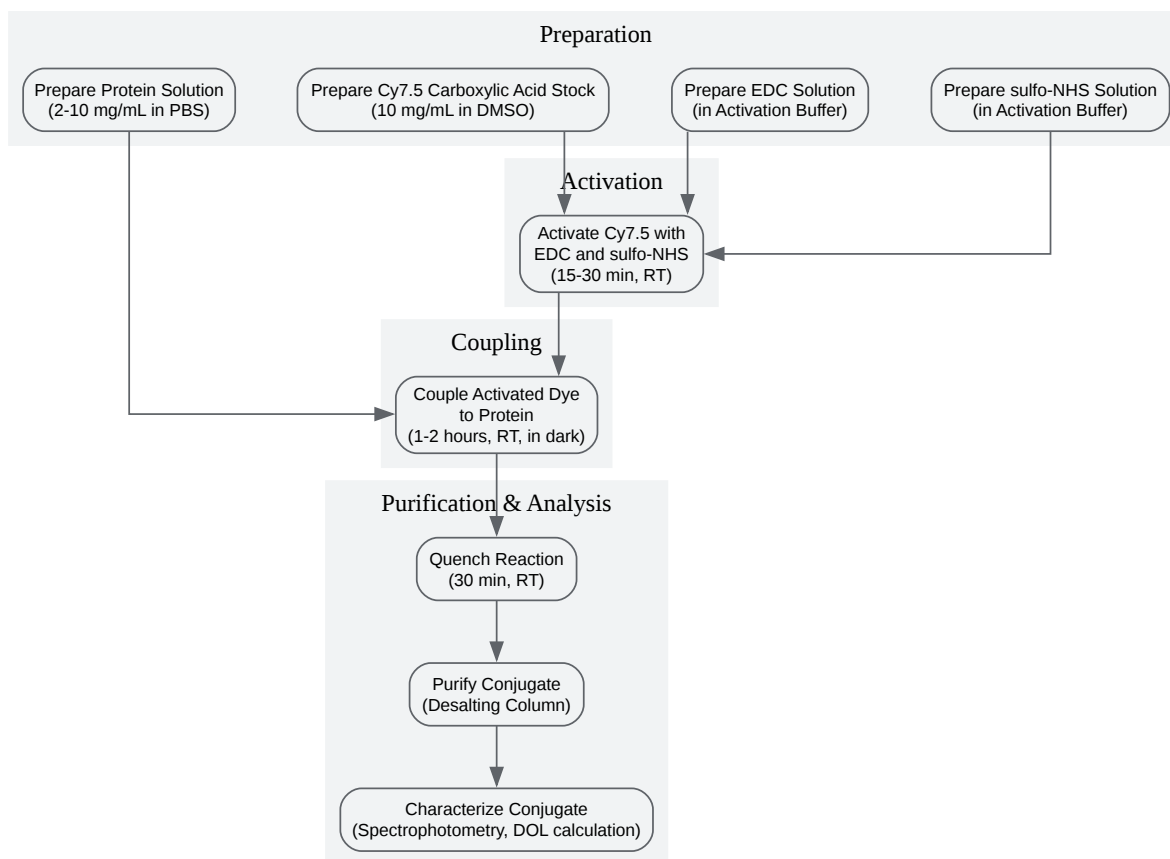
| Parameter | Recommended Range | Notes |
|------------------------------|---|---|
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[5] |
| Activation Step | | |
| Activation Buffer | MES Buffer (0.1 M MES, pH 4.5-6.0) | A non-amine, non-carboxylate buffer is crucial for this step.[6] |
| EDC Concentration | 2 - 10 mM | Should be in molar excess to the dye. |
| Sulfo-NHS Concentration | 5 - 25 mM | Should be in molar excess to EDC to enhance stability of the active intermediate. |
| Incubation Time | 15 - 30 minutes | |
| Temperature | Room Temperature | |
| Coupling Step | | |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 | Amine-free buffer is essential. [7] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 15:1 ratio is a good starting point for optimization. [8] |
| Incubation Time | 1 - 2 hours | Can be extended to overnight at 4°C for sensitive proteins. |
| Temperature | Room Temperature | |
| Quenching | | |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0 | To deactivate unreacted dye. |
| Final Quencher Concentration | 50 - 100 mM | |
| Incubation Time | 30 minutes | |

Experimental Protocols

Materials and Reagents

- Protein of interest (in an amine-free buffer like PBS)
- **Cyanine7.5 carboxylic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
- Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Spectrophotometer

Experimental Workflow



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Caption: Experimental workflow for protein labeling.

Step-by-Step Protocol

1. Preparation of Reagents

- **Protein Solution:** Prepare the protein to be labeled at a concentration of 2-10 mg/mL in Coupling Buffer (0.1 M PBS, pH 7.4). Ensure the buffer does not contain any primary amines (e.g., Tris) or ammonium salts. If necessary, perform a buffer exchange using a desalting column or dialysis.
- **Cyanine7.5 Carboxylic Acid Stock Solution:** Immediately before use, dissolve **Cyanine7.5 carboxylic** acid in anhydrous DMSO to a concentration of 10 mg/mL.
- **EDC and Sulfo-NHS Solutions:** Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer (0.1 M MES, pH 5.5). A typical starting concentration is 10 mg/mL for each.

2. Activation of **Cyanine7.5 Carboxylic** Acid

- In a microcentrifuge tube, combine the **Cyanine7.5 carboxylic** acid stock solution with the EDC and sulfo-NHS solutions. A recommended molar ratio is 1:2:5 (Cy7.5:EDC:sulfo-NHS).
- Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

3. Conjugation to the Protein

- Add the activated Cyanine7.5 solution to the protein solution. The volume of the activated dye solution should not exceed 10% of the total reaction volume to avoid protein precipitation.
- Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed overnight at 4°C.

4. Quenching the Reaction

- Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 30 minutes at room temperature to stop the reaction by quenching any unreacted dye.

5. Purification of the Labeled Protein

- Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).
- Collect the fractions containing the labeled protein, which can typically be identified by its color and fluorescence.

6. Characterization of the Labeled Protein

- **Measure Absorbance:** Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cyanine7.5 (~788 nm, A_{max}).
- **Calculate the Degree of Labeling (DOL):** The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{CF}_{280})] / \epsilon_{\text{protein}}$$

$$\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

Where:

- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of Cyanine7.5 at its λ_{max} (223,000 cm⁻¹M⁻¹).[\[1\]](#)[\[3\]](#)
- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (~0.09).[\[4\]](#)

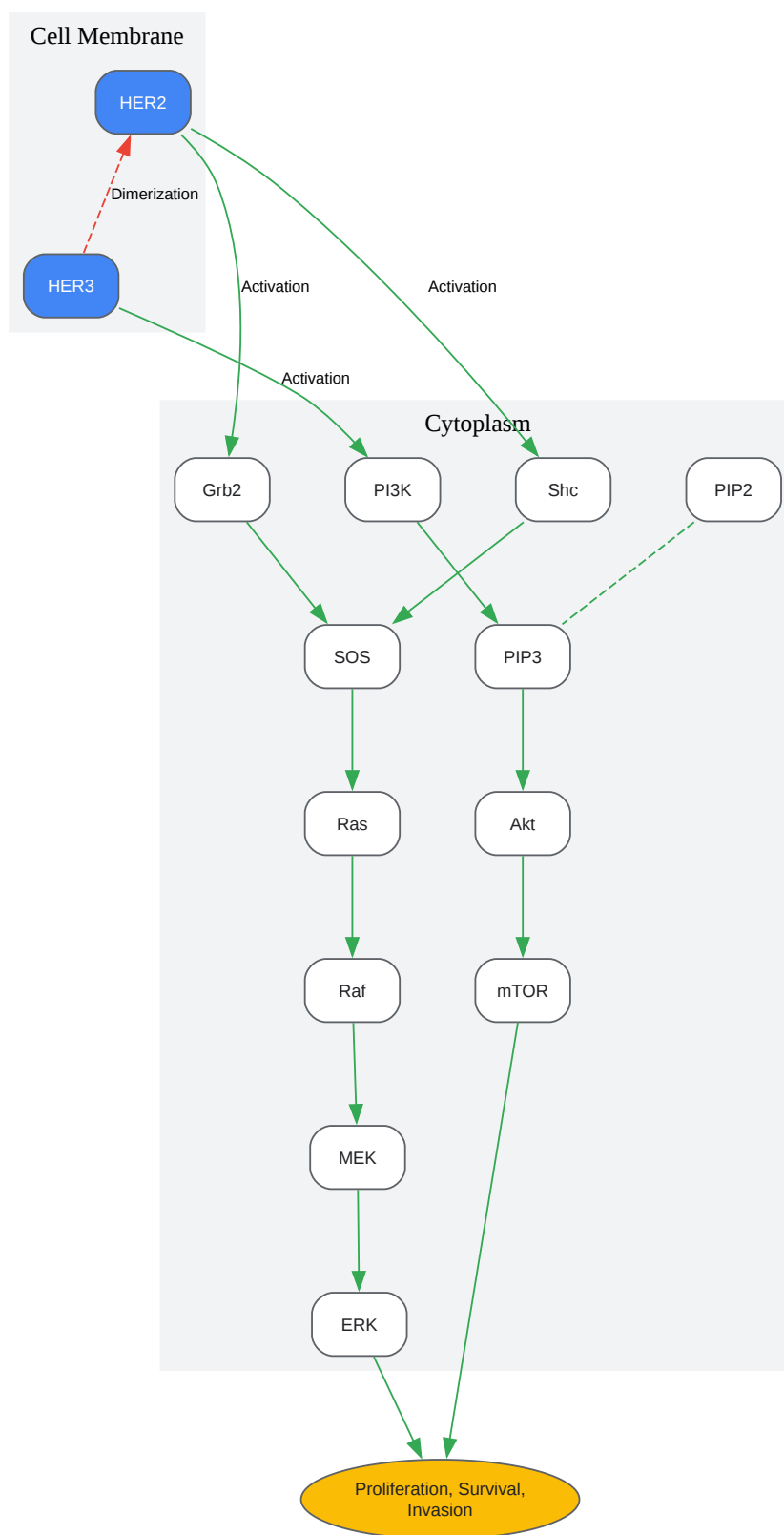
An optimal DOL for antibodies is typically between 2 and 10.[\[9\]](#)

Application: In-Vivo Tumor Imaging with a Labeled Antibody

Cyanine7.5-labeled antibodies are frequently used for in-vivo imaging in preclinical cancer models due to the deep tissue penetration of NIR light.[\[10\]](#) A common application is the targeting of overexpressed cell surface receptors on cancer cells, such as HER2 in breast cancer.

HER2 Signaling Pathway in Breast Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[11] Upon dimerization with other HER family members, HER2 activates downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[12][13] Antibodies targeting HER2, when labeled with Cyanine7.5, can be used to visualize tumors and monitor therapeutic response.



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Caption: Simplified HER2 signaling pathway.

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